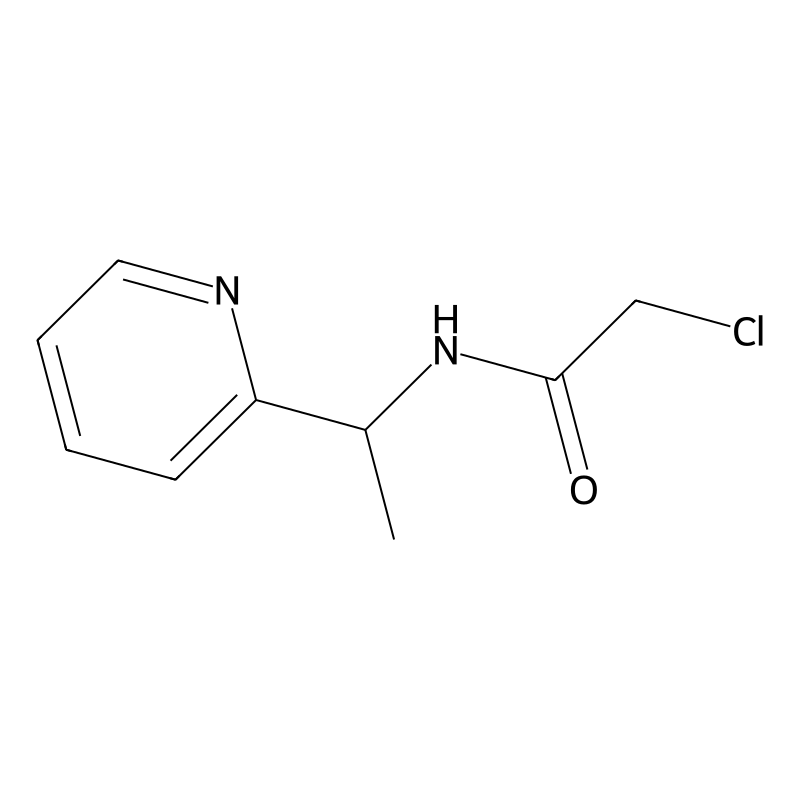

2-Chloro-N-(1-(pyridin-2-yl)ethyl)acetamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-N-(1-(pyridin-2-yl)ethyl)acetamide is a chemical compound with the molecular formula C9H11ClN2O. This compound features a pyridine ring attached to an acetamide group through a nitrogen atom, with a chlorine atom substituting one of the hydrogen atoms on the acetamide group. The compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.

The chemical reactivity of 2-chloro-N-(1-(pyridin-2-yl)ethyl)acetamide is primarily attributed to its α-chloroacetamide structure, which serves as a versatile building block in the synthesis of complex heterocyclic compounds. It can undergo nucleophilic substitution reactions, forming various derivatives that may exhibit distinct biological activities. Additionally, it has been utilized in coordination chemistry to form complexes with metal ions, showcasing its ability to act as a ligand in various chemical environments .

Studies suggest that 2-chloro-N-(1-(pyridin-2-yl)ethyl)acetamide and its derivatives may possess significant biological activities, including antimicrobial properties. The compound has shown potential in modulating enzyme activity and influencing cellular processes such as gene expression and metabolic pathways. This modulation can lead to alterations in cell growth and differentiation, making it a candidate for further research in pharmacology .

The synthesis of 2-chloro-N-(1-(pyridin-2-yl)ethyl)acetamide typically involves the reaction of chloroacetyl chloride with pyridin-2-yl ethylamine under controlled conditions. The process may require purification steps such as recrystallization from solvents like ethanol to isolate the product in high purity. Various synthetic routes have been reported, including microwave-assisted methods that enhance yield and reduce reaction times .

This compound has potential applications in several fields:

- Medicinal Chemistry: As a precursor for synthesizing bioactive compounds.

- Coordination Chemistry: In the formation of metal complexes that can be used in catalysis or as therapeutic agents.

- Pharmaceutical Development: As a lead compound for developing new antimicrobial agents or other therapeutics targeting specific biological pathways .

Several compounds share structural similarities with 2-chloro-N-(1-(pyridin-2-yl)ethyl)acetamide, each exhibiting unique properties and potential applications:

The uniqueness of 2-chloro-N-(1-(pyridin-2-yl)ethyl)acetamide lies in its specific substitution pattern and its role as a versatile building block for further synthetic modifications, allowing for the exploration of diverse biological activities and applications.